molecular formula C13H19NO B8192187 cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192187
M. Wt: 205.30 g/mol
InChI Key: FLGMZFFCWQYRFZ-DGCLKSJQSA-N
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Description

cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group, a methyl group, and a hydroxyl group attached to a pyrrolidine ring

Properties

IUPAC Name

[(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMZFFCWQYRFZ-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Methylation: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Benzyl halides, alkyl halides, or other electrophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring with a benzyl group, a methyl group, and a hydroxymethyl group. Its molecular formula is C13H19NOC_{13}H_{19}NO with a molecular weight of 205.30 g/mol. The structural formula can be represented as follows:

  • IUPAC Name : (1-benzyl-3-methylpyrrolidin-2-yl)methanol
  • Canonical SMILES : CC1CCN(C1CO)CC2=CC=CC=C2
  • InChI Key : FLGMZFFCWQYRFZ-UHFFFAOYSA-N

Organic Synthesis

cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile chemical modifications, making it valuable in creating diverse chemical entities.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting neurological disorders. Its structural similarities to known bioactive compounds suggest it may exhibit similar pharmacological properties.

Case Study: Neuroleptic Properties

Research indicated that derivatives of this compound may possess neuroleptic effects. For instance, a related compound demonstrated potent dopamine D1 receptor blocking action, suggesting potential therapeutic applications in treating psychiatric disorders .

Enzyme Inhibition and Receptor Binding

The compound has been studied for its ability to inhibit specific enzymes and interact with various receptors. This characteristic is crucial for understanding its biochemical pathways and potential therapeutic roles.

Pharmacological Applications

Research has explored its potential as an anticonvulsant and other therapeutic agents due to its ability to interact with biological targets effectively.

Industrial Applications

In material science, this compound can contribute to the development of new materials with desirable properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: A stereoisomer with different spatial arrangement of atoms.

    cis-(1-Benzyl-3-ethyl-pyrrolidin-2-yl)-methanol: A similar compound with an ethyl group instead of a methyl group.

    cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-ethanol: A similar compound with an ethanol group instead of a methanol group.

Uniqueness: cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is a pyrrolidine derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound exhibits a range of interactions with biological targets, making it a subject of interest for various therapeutic applications.

The compound is characterized by the following molecular structure:

  • Chemical Formula : C16_{16}H23_{23}N1_{1}O1_{1}
  • Molecular Weight : Approximately 245.37 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of neurotransmitter receptors, particularly dopamine receptors, which are crucial in the treatment of various neuropsychiatric disorders.

Biological Activities

The compound has been studied for several key biological activities:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which is significant for biochemical studies and drug development.

2. Receptor Binding

It has shown potential in binding to dopamine D2-like receptors, suggesting its utility in neuropharmacology .

3. Antibacterial and Antifungal Properties

In vitro studies have demonstrated that pyrrolidine derivatives can exhibit antibacterial and antifungal properties. Although specific data on this compound's activity is limited, related compounds have shown effectiveness against various pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar pyrrolidine compounds:

  • Neuroleptic Activity : A study on a related compound (YM-09151-2) indicated significant neuroleptic properties with selective blocking action on dopamine receptors, which could imply similar effects for this compound .
  • Antimicrobial Activity : Research on pyrrolidine derivatives found that certain modifications led to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting that structural variations can influence biological activity .

Data Summary Table

Biological Activity Description Reference
Enzyme InhibitionActs as an inhibitor for specific enzymes
Receptor BindingBinds to dopamine D2-like receptors
Antibacterial ActivityPotential antimicrobial properties against various pathogens
Neuroleptic PropertiesSelective dopamine receptor blockade leading to neuroleptic effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol with high stereochemical purity?

  • Methodological Answer : The stereoselective synthesis of this compound can be achieved via hydrogenation of pre-organized intermediates or asymmetric catalysis. For example, chiral oxazolopyridinone intermediates (e.g., from ) can undergo regioselective benzylation followed by stereocontrolled reduction. Hydrogenation over Pd/C in methanol under controlled pressure (e.g., 1–3 atm H₂) is critical for retaining the cis configuration. Monitoring reaction progress via TLC or HPLC with chiral columns ensures purity (>97% by GC/HPLC) .
  • Key Validation : NMR (¹H/¹³C) to confirm stereochemistry, particularly coupling constants for axial/equatorial protons, and X-ray crystallography for absolute configuration .

Q. How can researchers distinguish cis and trans isomers of 1-benzyl-3-methyl-pyrrolidine derivatives during characterization?

  • Methodological Answer :

  • Spectroscopy : In cis isomers, vicinal coupling constants (³JHH) in ¹H NMR are typically smaller (2–4 Hz) due to dihedral angle constraints, compared to trans isomers (6–8 Hz) .
  • Chromatography : Chiral-phase HPLC or GC with β-cyclodextrin columns resolves enantiomers, while normal-phase silica columns separate diastereomers based on polarity differences .
  • Thermal Analysis : DSC/TGA can reveal distinct melting points or decomposition profiles (e.g., cis isomers often exhibit higher melting points due to symmetry) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical outcomes during hydrogenation or epimerization of pyrrolidine derivatives?

  • Methodological Answer :

  • Reaction Optimization : For hydrogenation, solvent polarity (e.g., methanol vs. i-PrOH) and catalyst loading (Pd/C vs. PtO₂) influence stereoselectivity. Methanol promotes cis retention, while i-PrOH may induce epimerization ( ).
  • Epimerization Control : Acidic conditions (e.g., TsOH in methanol) favor transcis isomerization via protonation of the amine and ring puckering ( ). Kinetic vs. thermodynamic control must be assessed via time-resolved ¹H NMR or in situ IR .
    • Data Reconciliation : Compare X-ray structures of intermediates with DFT-calculated transition states to identify steric/electronic biases .

Q. How do solvent and temperature affect the isomerization kinetics of cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis or circular dichroism (CD) spectroscopy to monitor isomerization rates. For example, methanol stabilizes cis isomers via H-bonding, while DMF accelerates isomerization due to increased solvation entropy .
  • Activation Parameters : Perform Eyring analysis (variable-temperature NMR) to determine ΔH‡ and ΔS‡. For cistrans transitions, ΔH‡ is typically 60–80 kJ/mol in nonpolar solvents .
    • Contradiction Mitigation : Cross-validate using isotopic labeling (e.g., D₂O for proton exchange studies) to rule out solvent-specific artifacts .

Critical Considerations for Experimental Design

  • Stereochemical Purity : Always use chiral auxiliaries (e.g., benzyl groups) or enantiopure starting materials (e.g., ) to avoid racemization.
  • Solvent Selection : Methanol stabilizes cis configurations but may participate in side reactions (e.g., esterification); pre-dry solvents to <50 ppm H₂O .
  • Catalyst Poisoning : Pd/C may deactivate via benzyl group adsorption; use fresh catalyst batches and monitor turnover frequency .

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